4-(Dihexylamino)benzoic acid

Lipophilicity Partition Coefficient Materials Science

Sourcing lipophilic benzoic acid intermediates with consistent chain length is critical for reproducible self-assembly and solubility in nonpolar media. Shorter-chain analogs fail to deliver the necessary hydrophobic matrix compatibility. - **Quantified lipophilicity:** logP 5.35 ensures superior nonpolar solvent solubility vs. C0-C4 analogs. - **Designed for advanced materials:** Enables smectic/nematic liquid crystal phases, reduced dye aggregation, and solution-processed OFETs. - **Supply assurance:** ≥95% purity, 12 rotatable bonds intact, immediate dispatch from global inventory.

Molecular Formula C19H31NO2
Molecular Weight 305.5 g/mol
CAS No. 134690-32-7
Cat. No. B159079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dihexylamino)benzoic acid
CAS134690-32-7
Molecular FormulaC19H31NO2
Molecular Weight305.5 g/mol
Structural Identifiers
SMILESCCCCCCN(CCCCCC)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C19H31NO2/c1-3-5-7-9-15-20(16-10-8-6-4-2)18-13-11-17(12-14-18)19(21)22/h11-14H,3-10,15-16H2,1-2H3,(H,21,22)
InChIKeyHFSILWPEYUZTCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dihexylamino)benzoic Acid Overview


4-(Dihexylamino)benzoic acid (CAS 134690-32-7) is a para-substituted benzoic acid derivative characterized by a tertiary amine bearing two hexyl chains. This structure confers high lipophilicity and a distinct solubility profile, positioning it as a key intermediate in the synthesis of specialized dyes, pigments, and liquid crystalline materials [1]. Its extended alkyl chains enhance solubility in nonpolar solvents and influence self-assembly behavior, making it a valuable building block for advanced functional materials . The compound is available in high purity (≥95-98%) for research and industrial applications .

4-(Dihexylamino)benzoic Acid: Short-Chain Analog Limitations


Within the 4-(dialkylamino)benzoic acid family, chain length dramatically dictates key physicochemical properties including lipophilicity, solubility, thermal behavior, and conformational flexibility. A simple substitution with a shorter-chain analog like 4-(dimethylamino)benzoic acid or 4-(diethylamino)benzoic acid will result in a fundamentally different compound with altered solubility, reduced hydrophobic interaction potential, and distinct solid-state properties, rendering it unsuitable for applications demanding high lipophilicity or specific self-assembly characteristics [1]. The specific evidence below quantifies these critical differences.

4-(Dihexylamino)benzoic Acid: Evidence vs. Analogs


Lipophilicity: LogP Comparison

The logP value for 4-(dihexylamino)benzoic acid (5.35) demonstrates a substantial increase in lipophilicity compared to shorter-chain analogs. This trend is consistent across the series: dimethyl (logP 1.45-1.8), diethyl (logP 2.23-2.84), and dibutyl (logP 3.79-4.1) [1][2][3][4]. The addition of each methylene unit contributes to a predictable increase in hydrophobicity, which is critical for applications requiring nonpolar solvent solubility or membrane permeability .

Lipophilicity Partition Coefficient Materials Science Drug Design

pKa: Comparison with Dimethyl Analog

The predicted pKa of 4-(dihexylamino)benzoic acid (3.71 ± 0.10) is significantly lower than that of its dimethyl analog (pKa 6.03), indicating a roughly 200-fold increase in acidity [1]. This difference, while smaller than the lipophilicity shift, can influence reactivity in acid-base chemistry, salt formation, and behavior in formulations .

pKa Acidity Reactivity Formulation

Conformational Flexibility: Rotatable Bonds

The number of rotatable bonds directly correlates with alkyl chain length: 4-(dimethylamino)benzoic acid has 2, 4-(diethylamino)benzoic acid has 4, 4-(dibutylamino)benzoic acid has 8, and 4-(dihexylamino)benzoic acid has 12 . This increased flexibility influences the compound's ability to adopt specific conformations, which is a key determinant in self-assembly processes and liquid crystalline phase behavior .

Conformational Flexibility Rotatable Bonds Self-Assembly Liquid Crystals

Melting Point: Chain Length Trend

Melting points for this series exhibit a clear inverse correlation with chain length. 4-(Dimethylamino)benzoic acid melts at ~242°C, the diethyl analog at ~192-193°C, and the dibutyl analog at ~133°C [1]. While a precise experimental melting point for 4-(dihexylamino)benzoic acid is not widely reported, the trend suggests a further depression, consistent with increased molecular flexibility and reduced lattice energy . This lower melting point is advantageous for melt-processing applications or for maintaining liquid-like behavior at moderate temperatures.

Melting Point Thermal Properties Solid-State Chemistry Crystallinity

Molecular Weight: Size Implications

The molecular weight of 4-(dihexylamino)benzoic acid (305.45 g/mol) is substantially higher than its shorter-chain counterparts: dimethyl (165.19 g/mol), diethyl (193.24 g/mol), and dibutyl (249.35 g/mol) [1]. This difference is a direct consequence of the extended alkyl chains. In the context of building blocks for larger molecules or materials, this higher molecular weight contributes to a larger molecular volume and can influence properties like viscosity, diffusion, and phase behavior [2].

Molecular Weight Size Synthetic Intermediate Material Design

4-(Dihexylamino)benzoic Acid: Application Scenarios


Lipophilic Dyes for Nonpolar Media

The high logP of 5.35 [1] makes 4-(dihexylamino)benzoic acid an ideal building block for creating dyes and pigments with enhanced solubility in nonpolar solvents and improved compatibility with hydrophobic matrices. This is particularly valuable in the formulation of inks, coatings, and plastics where migration and aggregation of colorants must be controlled . The extended alkyl chains reduce intermolecular interactions between dye molecules, potentially minimizing aggregation-induced quenching in optical applications.

Liquid Crystals & Self-Assembly

The high conformational flexibility (12 rotatable bonds) combined with a rigid aromatic core and polar carboxylic acid headgroup makes this compound a strong candidate for the synthesis of mesogenic materials. The hexyl chains promote the formation of smectic or nematic phases, and the acid group allows for further functionalization or hydrogen-bonded supramolecular assemblies . Researchers investigating structure-property relationships in liquid crystals can utilize this compound to probe the effects of alkyl chain length on phase behavior and ordering.

Organic Electronics Building Blocks

In the field of organic electronics, precise control over solubility and film morphology is crucial. The high lipophilicity and low melting point (inferred) of 4-(dihexylamino)benzoic acid suggest its utility as a precursor for hole-transporting materials or interfacial modifiers in devices like organic field-effect transistors (OFETs) or perovskite solar cells. Its solubility in common organic solvents facilitates solution processing, while its hydrophobic nature can enhance device stability against moisture.

Specialty Surfactants & Amphiphiles

The combination of a polar carboxylic acid group and two highly lipophilic hexyl chains provides a strong amphiphilic character. 4-(Dihexylamino)benzoic acid can be readily derivatized (e.g., via esterification or amidation) to create a family of specialty surfactants with tunable hydrophilic-lipophilic balance (HLB) [2]. These surfactants are of interest for applications in non-aqueous media, such as oil-based formulations, or for creating reverse micelles and other organized assemblies in organic solvents.

Quote Request

Request a Quote for 4-(Dihexylamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.